1,6,9,9a-Tetrahydro-4H-quinolizine: A Comprehensive Technical Guide on Structure, Synthesis, and Properties
1,6,9,9a-Tetrahydro-4H-quinolizine: A Comprehensive Technical Guide on Structure, Synthesis, and Properties
Executive Summary
The quinolizine scaffold is a privileged structural motif in organic and medicinal chemistry, serving as the foundational core for numerous bioactive alkaloids, including cytisine, lupinine, and sparteine. Among its partially saturated derivatives, 1,6,9,9a-Tetrahydro-4H-quinolizine (CAS: 1004-88-2) represents a highly specialized bicyclic nitrogen heterocycle. As a Senior Application Scientist, I approach the study of this compound not merely as a cataloged chemical, but as a highly orchestrated system of thermodynamic stability and receptor-binding potential.
This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, synthetic methodologies, and pharmacological relevance of 1,6,9,9a-Tetrahydro-4H-quinolizine, designed specifically for researchers and drug development professionals.
Structural & Physicochemical Profiling
1,6,9,9a-Tetrahydro-4H-quinolizine features a bridgehead nitrogen atom shared between two six-membered rings. The specific partial saturation (at positions 1, 6, 9, and 9a) introduces a unique degree of conformational rigidity and ring strain compared to the fully saturated octahydroquinolizine. This geometric constraint is critical for its spatial orientation when interacting with biological targets.
According to the [1], the compound exhibits highly favorable properties for neurological drug development, specifically regarding its lipophilicity and membrane permeability.
Quantitative Data Summary
| Property | Value | Causality / Scientific Significance |
| CAS Number | 1004-88-2 | Unique registry identifier for this specific tetrahydro-isomer. |
| Molecular Formula | C9H13N | Indicates a partially saturated bicyclic system with two degrees of unsaturation remaining. |
| Molecular Weight | 135.209 g/mol | Falls well within the optimal range (<400 g/mol ) for CNS-penetrant small molecules. |
| LogP | 1.51 | Favorable lipophilicity, striking an ideal balance for crossing the blood-brain barrier (BBB) without excessive hydrophobic trapping. |
| Topological PSA | 3.24 Ų | Extremely low Polar Surface Area predicts near-complete passive membrane permeability. |
Mechanistic Synthesis Workflows
Synthesizing partially saturated quinolizines requires precise kinetic control to prevent over-oxidation to the fully aromatic quinolizinium ion or complete reduction to the octahydro-state. Standard methodologies for [2] often rely on transition-metal-catalyzed cyclizations or ring-closing metathesis (RCM).
Step-by-Step Protocol: Intramolecular Cyclization via Ring-Closing Metathesis
This protocol describes the construction of the tetrahydroquinolizine core from a functionalized diene-piperidine precursor. It is designed as a self-validating system to ensure high fidelity and reproducibility.
Step 1: Precursor Preparation & Degassing
-
Procedure: Dissolve the diene-piperidine precursor in anhydrous dichloromethane (DCM) to achieve a strict concentration of 0.01 M. Sparge the solution with argon for 30 minutes.
-
Causality: High dilution (0.01 M) is strictly enforced to thermodynamically favor intramolecular cyclization over intermolecular polymerization. Argon sparging removes dissolved oxygen, which would otherwise degrade the highly sensitive ruthenium catalyst.
Step 2: Catalytic Cyclization
-
Procedure: Introduce 5 mol% of Grubbs' Second Generation Catalyst. Reflux the mixture under a continuous argon atmosphere at 40°C for 12 hours.
-
Causality: Grubbs' II is selected over Grubbs' I due to its superior functional group tolerance, particularly its resistance to deactivation by the basic bridgehead nitrogen atom of the forming quinolizine ring.
-
Validation Checkpoint: Extract a 0.1 mL aliquot, quench with ethyl vinyl ether, and analyze via GC-MS. The reaction is deemed complete when the precursor peak is entirely replaced by the product peak (m/z 135.2). If >5% precursor remains, spike the reaction with an additional 2 mol% catalyst and reflux for 2 more hours.
Step 3: Purification
-
Procedure: Concentrate the crude mixture in vacuo. Purify via flash column chromatography using basic alumina (Activity III) with a gradient mobile phase of Hexane/Ethyl Acetate (95:5 to 80:20).
-
Causality: Basic alumina is utilized instead of standard silica gel to prevent the basic tertiary amine product from streaking or irreversibly binding to the acidic silanol groups on the column.
Experimental workflow for the synthesis and validation of 1,6,9,9a-Tetrahydro-4H-quinolizine.
Pharmacological Relevance & Signaling Pathways
The quinolizine core is highly regarded in neuropharmacology. Similar to the well-documented [3] derivatives, quinolizine alkaloids exhibit potent modulatory effects on the Central Nervous System (CNS).
The spatial geometry of 1,6,9,9a-Tetrahydro-4H-quinolizine mimics the pharmacophore of natural acetylcholine, allowing it to act as a partial agonist at α4β2 nicotinic acetylcholine receptors (nAChRs) . By binding to these receptors in the ventral tegmental area (VTA), the compound triggers a controlled influx of Na⁺ and Ca²⁺, which subsequently induces a moderate, sustained release of dopamine in the mesolimbic pathway. This mechanism is the cornerstone of anti-addiction therapeutics (e.g., smoking cessation aids).
Pharmacological signaling pathway of quinolizine derivatives targeting CNS nAChR modulation.
Analytical Characterization Protocol
To ensure the structural integrity and purity of the synthesized compound, a multi-modal analytical approach is mandatory.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Procedure: Dissolve 10 mg of the purified compound in 0.5 mL of CDCl₃. Acquire ¹H and ¹³C spectra at 400 MHz and 100 MHz, respectively.
-
Causality: CDCl₃ is chosen for its lack of acidic protons, which could otherwise protonate the basic quinolizine nitrogen and shift the chemical resonances.
-
Validation Checkpoint: The ¹H NMR spectrum must show distinct multiplet signals between δ 5.5–6.0 ppm, confirming the presence of the two double bonds characteristic of the tetrahydro-state, alongside the absence of aromatic protons (δ 7.0–8.0 ppm).
-
-
Infrared (IR) Spectroscopy:
-
Procedure: Perform ATR-FTIR on the neat oil.
-
Validation Checkpoint: Look for a distinct C=C stretching band around 1650 cm⁻¹ and the absence of a broad N-H stretch (>3200 cm⁻¹), confirming the tertiary nature of the bridgehead nitrogen.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Procedure: Analyze via ESI-TOF in positive ion mode.
-
Validation Checkpoint: The exact mass [M+H]⁺ must be observed at m/z 136.1121 (± 5 ppm), unequivocally confirming the C9H13N molecular formula.
-
